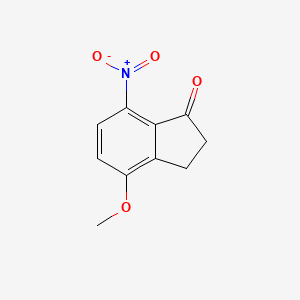

1H-Inden-1-one, 2,3-dihydro-4-methoxy-7-nitro-

Beschreibung

Contextualization of the Indanone Scaffold in Organic Synthesis and Materials Science

The indanone scaffold is a foundational structure in organic chemistry, valued for its versatility as a synthetic intermediate. nbinno.comnbinno.com Its rigid bicyclic framework allows for the precise spatial arrangement of functional groups, making it a key building block in the construction of more complex molecules. nbinno.com In organic synthesis, 1-indanone (B140024) and its derivatives are crucial precursors for a wide range of pharmaceuticals, including the acetylcholinesterase inhibitor Donepezil, used in the treatment of Alzheimer's disease, and the anti-Parkinson's agent Rasagiline. guidechem.comnih.gov The synthesis of the indanone core itself can be achieved through various methods, most notably intramolecular Friedel–Crafts reactions and Nazarov cyclizations. guidechem.combeilstein-journals.org

Beyond its role in medicine, the indanone framework is integral to materials science. guidechem.com Its inherent chemical properties are exploited in the synthesis of fine organic chemicals such as dyes and materials with unique photophysical characteristics. guidechem.com The fused aromatic and aliphatic ring system contributes to the development of compounds for photochromism and organic luminescence, highlighting the scaffold's broad utility in both biological and material applications. nbinno.comguidechem.com

Significance of Substituted Indanones in Contemporary Chemical Research

The functionalization of the indanone core with various substituents gives rise to a vast library of molecules with diverse chemical properties and biological activities. researchgate.net These substituted indanones are a major focus of contemporary research due to their potential as therapeutic agents. rjptonline.orgnih.gov By modifying the scaffold, chemists can fine-tune the molecule's properties to target specific biological pathways.

Research has shown that substituted indanones exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer activities. rjptonline.orgnih.gov For instance, certain 2-arylidene indanone derivatives have been investigated as inhibitors of enzymes like monoamine oxidase and as agents against various cancer cell lines. researchgate.net The development of efficient synthetic methods, such as the Suzuki-Miyaura cross-coupling reaction and one-pot domino reactions, has further accelerated the exploration of novel substituted indanones, providing robust pathways to structurally diverse compounds for drug discovery and medicinal chemistry. researchgate.netrsc.org

Rationale for Investigating 1H-Inden-1-one, 2,3-dihydro-4-methoxy-7-nitro- and its Analogues

The specific substitution pattern of 1H-Inden-1-one, 2,3-dihydro-4-methoxy-7-nitro- provides a compelling rationale for its investigation. The molecule features both an electron-donating group (the 4-methoxy) and a strong electron-withdrawing group (the 7-nitro) on the aromatic ring. This "push-pull" electronic arrangement is known to impart unique properties to aromatic systems.

The rationale for its study can be broken down as follows:

Modulation of Reactivity: The nitro group significantly deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic substitution. It also provides a synthetic handle for further transformations, such as reduction to an amine group, which can then be used to build more complex structures.

Tuning of Biological Activity: The methoxy (B1213986) group is a common feature in many biologically active molecules. Studies on other methoxy-substituted indanones have shown that this group can be crucial for binding to biological targets, such as adenosine (B11128) receptors. nih.gov The interplay between the methoxy and nitro groups could lead to novel interactions with enzymes or receptors.

Materials Science Applications: Push-pull aromatic systems are often investigated for their non-linear optical (NLO) properties and as components in advanced materials like solvatochromic dyes. The indanone core provides a rigid scaffold to hold these groups in a fixed orientation, which is often beneficial for such applications.

The investigation of this compound and its analogues allows researchers to systematically study how the combination and positioning of electron-donating and electron-withdrawing groups on the indanone framework influence its chemical, physical, and biological properties.

Overview of Academic Research Trajectories for Indanone Derivatives with Methoxy and Nitro Functionalities

Academic research on indanone derivatives carrying methoxy and nitro groups follows several distinct yet interconnected trajectories, driven by the unique properties conferred by these substituents.

Medicinal Chemistry and Drug Discovery: A primary research direction involves synthesizing and evaluating these compounds for potential therapeutic applications. The focus is often on neurological disorders, leveraging findings that methoxy-substituted indanones can exhibit high affinity for neurological targets like adenosine receptors. nih.gov The addition of a nitro group allows for the exploration of new structure-activity relationships and provides a route to amino-derivatives, which are common pharmacophores. Research in this area involves multi-step synthesis, characterization, and biological screening. nih.gov

Synthetic Methodology and Reaction Discovery: The presence of both activating (methoxy) and deactivating (nitro) groups presents interesting challenges and opportunities for synthetic chemists. Research focuses on developing novel synthetic routes to access these polysubstituted indanones and exploring their reactivity. For example, studies have examined the reactivity of nitro-substituted indane systems in reactions like photobromination. tubitak.gov.tr The goal is to create efficient and versatile synthetic pathways for this class of compounds.

Physical Organic and Materials Chemistry: This trajectory investigates the fundamental electronic and photophysical properties of these molecules. The push-pull nature of the methoxy and nitro substituents makes them candidates for materials with interesting optical properties. Thermodynamic studies have been conducted on methoxy-indanones to understand the energetic effects of substitution on the core structure. mdpi.com The existence of related compounds, such as 1H-Inden-1-one, 2,3-dihydro-5,6-dimethoxy-3-methyl-7-nitro-, confirms that synthetic and analytical efforts are being directed toward understanding these complex substitution patterns. spectrabase.com

| Research Area | Primary Focus | Key Activities |

|---|---|---|

| Medicinal Chemistry | Discovery of new therapeutic agents, particularly for neurological disorders. | Synthesis, structure-activity relationship (SAR) studies, biological screening. |

| Synthetic Methodology | Development of efficient routes to polysubstituted indanones and study of their reactivity. | Method development, reaction optimization, mechanistic studies. |

| Materials Chemistry | Investigation of electronic and photophysical properties for materials applications (e.g., NLO). | Synthesis, spectroscopic analysis, thermodynamic measurements. |

Eigenschaften

IUPAC Name |

4-methoxy-7-nitro-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-15-9-5-3-7(11(13)14)10-6(9)2-4-8(10)12/h3,5H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGCODHRXFWCIBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CCC(=O)C2=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1h Inden 1 One, 2,3 Dihydro 4 Methoxy 7 Nitro

Retrosynthetic Analysis Targeting the 1H-Inden-1-one, 2,3-dihydro-4-methoxy-7-nitro- Core

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. wikipedia.org It involves deconstructing a target molecule into simpler, commercially available precursor structures. wikipedia.orgamazonaws.com For the target molecule 1H-Inden-1-one, 2,3-dihydro-4-methoxy-7-nitro-, the analysis begins by identifying the key structural features: the indanone core, a methoxy (B1213986) group at position 4, and a nitro group at position 7.

The primary retrosynthetic disconnections are:

Functional Group Interconversion (FGI): The nitro and methoxy groups can be traced back to other functional groups. For instance, the 7-nitro group can be installed via nitration of a 4-methoxyindanone precursor. The 4-methoxy group can be derived from a 4-hydroxyindanone through methylation. This simplifies the target to a substituted indanone.

C-N and C-O Bond Disconnection: The analysis can involve disconnecting the C-NO2 and C-OCH3 bonds, leading back to a core indanone scaffold that would undergo subsequent electrophilic aromatic substitution or nucleophilic substitution reactions.

Indanone Ring Disconnection: The most fundamental disconnection involves breaking the bonds that form the five-membered ring of the indanone system. This typically points to an intramolecular Friedel-Crafts acylation of a suitably substituted 3-phenylpropanoic acid derivative. nih.govnih.gov The precursor would be a benzene (B151609) ring bearing methoxy, nitro, and a 3-carboxyethyl chain at specific positions to ensure the correct cyclization pattern.

This logical deconstruction provides multiple potential synthetic pathways, which can then be evaluated for feasibility, efficiency, and regiochemical control.

Development of Regioselective Synthesis Pathways

A critical challenge in the synthesis of 1H-Inden-1-one, 2,3-dihydro-4-methoxy-7-nitro- is achieving the correct placement of the substituents on the aromatic ring. The development of regioselective methods is therefore of considerable importance. d-nb.info

Strategies for Direct Introduction of Methoxy and Nitro Groups

This approach involves starting with a pre-formed indanone ring and introducing the substituents. The order of introduction is crucial due to the directing effects of the existing groups.

Nitration of 4-Methoxy-1-indanone (B81218): One potential route is the direct nitration of 4-methoxy-1-indanone. The methoxy group is an ortho-, para-director, while the carbonyl group is a meta-director. The C7 position is para to the strongly activating methoxy group and meta to the deactivating carbonyl group. This alignment of directing effects would favor the introduction of the nitro group at the desired C7 position. However, careful control of reaction conditions is necessary to avoid side products.

Methoxylation of 7-Nitro-1-indanone: Conversely, one could attempt to introduce a methoxy group onto a 7-nitro-1-indanone scaffold. This is generally more challenging as it often requires nucleophilic aromatic substitution, which necessitates strong activation by the nitro group and potentially harsh reaction conditions.

Functional Group Interconversions on Pre-formed Indanone Scaffolds

This strategy offers an alternative pathway where functional groups are chemically transformed into the desired methoxy and nitro moieties on an existing indanone core.

A prominent example is the synthesis of the 4-methoxy-1-indanone intermediate. This is commonly achieved by the methylation of 4-hydroxy-1-indanone. prepchem.com The reaction typically employs a methylating agent like methyl iodide in the presence of a base such as potassium carbonate. prepchem.comnih.gov

| Precursor | Reagents | Product | Yield | Reference |

| 4-Hydroxy-1-indanone | Methyl Iodide (MeI), Potassium Carbonate (K2CO3) | 4-Methoxy-1-indanone | Not specified | prepchem.comnih.gov |

Once 4-methoxy-1-indanone is obtained, the nitro group can be introduced at the 7-position via electrophilic nitration, as described in the previous section.

Classical and Modern Approaches to Indanone Ring System Construction

The formation of the indanone skeleton itself is a key step for which numerous methods have been developed. nih.govnih.gov

Friedel-Crafts Acylation and Related Cyclizations

The Friedel-Crafts acylation is a cornerstone of indanone synthesis. nih.govwikipedia.org The most common variant is the intramolecular cyclization of a 3-arylpropanoic acid or its corresponding acyl chloride. organic-chemistry.orgmasterorganicchemistry.com

To synthesize the target molecule, this would involve a precursor such as 3-(2-methoxy-5-nitrophenyl)propanoic acid. Treatment with a strong acid catalyst like polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride would induce cyclization to form the five-membered ring. d-nb.info The regioselectivity of this cyclization is governed by the electronic nature and position of the substituents on the benzene ring.

Key Features of Friedel-Crafts Acylation for Indanone Synthesis:

Reactants: Typically 3-arylpropanoic acids or acyl chlorides. organic-chemistry.org

Catalysts: Strong Lewis acids (e.g., AlCl3) or Brønsted acids (e.g., PPA, H2SO4). d-nb.infowikipedia.org

Mechanism: Electrophilic aromatic substitution where the acylium ion attacks the aromatic ring intramolecularly.

Advantage: A direct and often high-yielding method for forming the indanone core. organic-chemistry.org

Transition-Metal-Catalyzed Cyclization Reactions

In recent years, transition-metal-catalyzed reactions have emerged as powerful and versatile tools for constructing indanone skeletons. researchgate.netrsc.org These methods often offer milder reaction conditions and broader functional group tolerance compared to classical approaches.

Various transition metals, including palladium, rhodium, nickel, and copper, have been employed in catalytic cycles that can involve:

C-H Activation: Rhodium(III) catalysts can activate a C-H bond, followed by cyclization with an alkene or alkyne to form the indanone ring. researchgate.net

Carbonylative Cyclization: Palladium catalysts can mediate the cyclization of unsaturated aryl halides with carbon monoxide to generate the indanone structure.

Annulation Reactions: Nickel-catalyzed annulation of 2-formylphenyl triflates with alkynes provides a regioselective route to indenones, which can be subsequently reduced to indanones. rsc.org

The application of these modern methods to the synthesis of 1H-Inden-1-one, 2,3-dihydro-4-methoxy-7-nitro- would require starting materials amenable to the specific catalytic cycle, such as a suitably substituted aryl halide or a molecule with a strategically placed C-H bond for activation. These reactions represent a frontier in synthetic chemistry, providing efficient pathways to complex molecular architectures. researchgate.netrsc.org

| Catalytic System | Reaction Type | Precursors | Reference |

| Rhodium (Rh) | C-H Activation / Annulation | Sulfoxonium ylides and acrylates | researchgate.net |

| Palladium (Pd) | Carbonylative Cyclization | Unsaturated aryl iodides | organic-chemistry.org |

| Nickel (Ni) | Larock Annulation | 2-Formylphenyl triflates and alkynes | rsc.org |

| Copper (Cu) | Radical Cyclization | 1,6-Enynes | researchgate.net |

Green Chemistry Principles in the Synthesis of 1H-Inden-1-one, 2,3-dihydro-4-methoxy-7-nitro-

The integration of green chemistry principles into synthetic methodologies is crucial for sustainable chemical production. For the synthesis of indanones like 1H-Inden-1-one, 2,3-dihydro-4-methoxy-7-nitro-, significant strides have been made in developing environmentally benign protocols.

Solvent-Free and Aqueous Reaction Environments

A key aspect of green chemistry is the reduction or elimination of hazardous organic solvents. Research has demonstrated the feasibility of synthesizing indanone derivatives in aqueous environments. For example, a rhodium-catalyzed tandem reaction has been developed for the synthesis of 2,3-substituted indanones using water as the sole solvent, proceeding under mild conditions without the need for exogenous ligands. organic-chemistry.org

Microwave-assisted synthesis is another technique that aligns with green chemistry principles, often allowing for solvent-free conditions or the use of environmentally friendly solvents. nih.gov For instance, the Nazarov cyclization of chalcones to form indanones can be performed efficiently under microwave irradiation, significantly reducing reaction times compared to conventional heating. nih.govpreprints.org The use of green solvents, such as 4-methyltetrahydropyran (4-MeTHP), in place of hazardous chemicals for reactions like the Nazarov cyclization further enhances the sustainability of indanone synthesis. preprints.org

Sustainable Catalysis and Energy-Efficient Protocols

The development of sustainable catalysts and energy-efficient protocols is another cornerstone of green chemistry. This involves replacing expensive and toxic heavy metal catalysts with those based on abundant and less toxic elements. An example is the development of a cobalt-based catalyst for the synthesis of indenes, which offers a cheaper and more sustainable alternative to noble metal catalysts. uva.nl This metalloradical catalysis approach is inspired by the efficiency of natural metalloenzymes. uva.nl

Energy efficiency is often achieved through protocols that reduce reaction times and temperatures. Microwave-assisted intramolecular Friedel–Crafts acylations, catalyzed by metal triflates in ionic liquids, represent an environmentally benign and energy-efficient route to 1-indanones. nih.gov This method not only provides good yields but also allows for the catalyst to be recovered and reused, further enhancing its sustainability. nih.gov

| Principle | Methodology | Catalyst/Solvent | Advantages | Reference |

|---|---|---|---|---|

| Aqueous Environment | Tandem Carborhodium/Cyclization | Rhodium / Water | Eliminates organic solvents, mild conditions. | organic-chemistry.org |

| Green Solvents | Nazarov Cyclization | Boron trifluoride diethyl etherate / 4-MeTHP | Replaces harmful solvents with a sustainable alternative. | preprints.org |

| Sustainable Catalysis | Metallo-radical Catalysis | Cobalt-based complex | Utilizes an abundant, cheaper metal instead of noble metals. | uva.nl |

| Energy Efficiency | Microwave-Assisted Synthesis | Metal triflates / Ionic liquids | Drastically reduces reaction times; catalyst is reusable. | nih.gov |

Optimization of Reaction Conditions and Yields for Academic and Scalable Synthesis

The optimization of reaction conditions is paramount for transitioning a synthetic route from academic discovery to a scalable industrial process. For 1H-Inden-1-one, 2,3-dihydro-4-methoxy-7-nitro-, which is typically formed via an intramolecular Friedel-Crafts acylation of 3-(2-Methoxy-5-nitrophenyl)propanoic acid, careful tuning of parameters is essential for maximizing yield and purity. molbase.com

Key factors for optimization include the choice of catalyst, solvent, temperature, and reaction time. In Friedel-Crafts reactions, the choice of solvent can significantly impact selectivity and yield. For example, in the synthesis of a related dimethoxy-methyl-indanone, nitromethane was found to be the optimal solvent, providing a greater than 20:1 ratio of the desired product over its regioisomer. orgsyn.org This highlights the importance of solvent screening during process development. Other solvents like acetonitrile, toluene, and chlorobenzene resulted in lower selectivity. orgsyn.org

The catalyst and its loading are also critical. While strong acids like polyphosphoric acid (PPA) are commonly used for these cyclizations, Lewis acids or superacids like trifluoromethanesulfonic acid (TFSA) can also be effective. beilstein-journals.orgresearchgate.net Optimization would involve screening various acid catalysts and their concentrations to find the ideal balance between reaction rate and the formation of byproducts. Temperature control is crucial to prevent side reactions; for instance, the PPA-catalyzed cyclization to form 4-methoxy-7-methyl-1-indanone proceeds efficiently at 90-95°C. researchgate.net Monitoring the reaction progress via techniques like TLC or HPLC allows for the determination of the optimal reaction time, preventing product degradation from prolonged exposure to harsh acidic conditions. orgsyn.org

| Parameter | Condition | Effect | Reference |

|---|---|---|---|

| Solvent | Nitromethane | Optimal regioselectivity (>20:1) for 5,6-dimethoxy-2-methyl-1-indanone. | orgsyn.org |

| Solvent | Acetonitrile, Toluene, Chlorobenzene | Lower regioselectivity compared to nitromethane. | orgsyn.org |

| Catalyst/Temperature | Polyphosphoric Acid (PPA) | Effective cyclization at 90-95°C for 4-methoxy-7-methyl-1-indanone. | researchgate.net |

| Monitoring | Thin-Layer Chromatography (TLC) | Allows for determination of reaction completion and prevention of byproduct formation. | orgsyn.org |

Chemical Reactivity and Mechanistic Investigations of 1h Inden 1 One, 2,3 Dihydro 4 Methoxy 7 Nitro

Reactions Involving the Carbonyl Group (C=O)

The carbonyl group at the C-1 position of the indanone ring is a primary site for chemical reactivity, participating in nucleophilic additions, condensations, and reductions. The adjacent α-methylene group (C-2) possesses acidic protons, enabling enolate formation and subsequent reactions.

Nucleophilic Additions and Condensation Reactions

The carbonyl group of 1-indanone (B140024) and its derivatives readily undergoes base-catalyzed condensation reactions with aromatic aldehydes, a variant of the Claisen-Schmidt reaction. truman.edu In this reaction, the α-protons at the C-2 position are abstracted by a base, such as sodium hydroxide (B78521) (NaOH), to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of an aldehyde. The resulting aldol (B89426) addition product typically undergoes spontaneous dehydration to yield a more stable, conjugated α,β-unsaturated ketone, often referred to as a benzylidene or chalcone (B49325) analog.

For instance, the reaction of 1-indanone with 3,4-dimethoxybenzaldehyde, facilitated by NaOH, proceeds efficiently to form the corresponding 2-(3,4-dimethoxybenzylidene)-2,3-dihydro-1H-inden-1-one. truman.eduresearchgate.net This type of reaction is often performed under solvent-free conditions, where grinding the solid reactants together initiates the reaction. truman.eduresearchgate.net The electron-withdrawing nature of the 7-nitro group in the target compound is expected to increase the acidity of the α-protons, potentially facilitating this condensation reaction.

| Indanone Reactant | Aldehyde Reactant | Catalyst/Conditions | Product |

|---|---|---|---|

| 1-Indanone | 3,4-Dimethoxybenzaldehyde | Solid NaOH, Solvent-free, Grinding | 2-(3,4-Dimethoxybenzylidene)-2,3-dihydro-1H-inden-1-one |

| 1-Indanone | Various Benzaldehydes | Superacid (TfOH), DCE, 50-80 °C | Highly substituted indanones via dual C-C bond formation |

Reductions of the Ketone Moiety

Reducing the ketone moiety of 1H-Inden-1-one, 2,3-dihydro-4-methoxy-7-nitro- while preserving the nitro group presents a significant chemoselectivity challenge. Standard hydride reducing agents like lithium aluminum hydride (LiAlH₄) would readily reduce both the ketone and the nitro group. Similarly, catalytic hydrogenation under many conditions would also affect the nitro functionality.

To achieve selective reduction of the ketone to an alcohol (1-indanol derivative), milder or more specialized reagents are required. One effective strategy involves the use of sodium borohydride (B1222165) (NaBH₄), which is generally less reactive towards nitro groups than ketones, especially at low temperatures.

For a more complete deoxygenation of the ketone to a methylene (B1212753) group (CH₂), harsher conditions are typically needed, which complicates selectivity. The Wolff-Kishner (hydrazine, strong base) and Clemmensen (zinc-mercury amalgam, strong acid) reductions are incompatible with the nitro group. A viable alternative is a two-step procedure:

Conversion of the ketone to its corresponding tosylhydrazone.

Reduction of the tosylhydrazone with a mild hydride agent like sodium cyanoborohydride (NaCNBH₃). stackexchange.comechemi.com This reagent is highly selective for the reduction of iminium ions (formed from the tosylhydrazone) and does not typically reduce nitro groups. stackexchange.comechemi.com

Another method is ionic hydrogenation, which often employs triethylsilane (Et₃SiH) in the presence of a strong acid like trifluoroacetic acid (TFA). This system can selectively reduce the ketone to a methylene group while leaving the nitro group intact. echemi.com

| Transformation | Method | Reagents | Key Features |

|---|---|---|---|

| Ketone to Alcohol | Direct Reduction | Sodium Borohydride (NaBH₄) | Mild conditions, generally selective for ketone over nitro group. |

| Ketone to Methylene | Tosylhydrazone Reduction | 1. Tosylhydrazine 2. Sodium Cyanoborohydride (NaCNBH₃) | Highly selective; avoids harsh conditions that reduce the nitro group. stackexchange.comechemi.com |

| Ketone to Methylene | Ionic Hydrogenation | Triethylsilane (Et₃SiH), Trifluoroacetic Acid (TFA) | Effective for deoxygenation while preserving the nitro group. echemi.com |

Transformations of the Nitro Group (-NO₂)

The aromatic nitro group is a versatile functional group that can be readily transformed, most commonly through reduction to the corresponding primary amine.

Selective Reduction to Amino Derivatives

The reduction of the 7-nitro group to a 7-amino group is a crucial transformation, often leading to key intermediates for the synthesis of pharmacologically active molecules. Achieving this reduction without affecting the carbonyl group requires chemoselective reagents. A wide array of methods has been developed for the selective reduction of aromatic nitro groups. organic-chemistry.org

Catalytic Hydrogenation: This is one of the most common methods. Using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) with molecular hydrogen (H₂) at atmospheric or slightly elevated pressure can effectively reduce the nitro group. masterorganicchemistry.com The selectivity over the ketone can often be controlled by careful selection of catalyst, solvent, and reaction conditions. Transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of a catalyst (e.g., Pd/C), is another mild and effective technique. nih.govmdpi.com

Metal-Acid Systems: Classic methods involve the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). masterorganicchemistry.com These conditions are robust and high-yielding but can be harsh.

Other Reagents: A variety of other reagents can achieve this transformation with high selectivity. Tin(II) chloride (SnCl₂) in ethanol (B145695) or ethyl acetate (B1210297) is a mild and effective option. Systems like sodium borohydride in the presence of a nickel catalyst (e.g., Ni(PPh₃)₄) have also been reported to selectively reduce nitroarenes. jsynthchem.com

| Method | Reagents | Typical Conditions | Selectivity |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C (or PtO₂) | MeOH or EtOH, Room Temp, 1-4 atm H₂ | Generally high; can sometimes reduce C=O with prolonged reaction or harsher conditions. |

| Transfer Hydrogenation | Ammonium Formate, Pd/C | MeOH, Reflux | Excellent selectivity for the nitro group. mdpi.com |

| Metal in Acid | Fe, HCl (or Sn, HCl) | EtOH/H₂O, Reflux | Highly effective but harsh acidic conditions. masterorganicchemistry.com |

| Metal Salt Reduction | Tin(II) Chloride (SnCl₂) | EtOH or EtOAc, Reflux | Mild conditions, good functional group tolerance. |

Other Nitrogen-Based Functionalizations

While reduction to the amine is the most common reaction, the nitro group can undergo other transformations. The complete reduction pathway from a nitro group to an amine proceeds through nitroso and hydroxylamine (B1172632) intermediates. itc.mx Under carefully controlled conditions, it is sometimes possible to isolate these intermediates. For example, reduction with zinc dust in the presence of aqueous ammonium chloride can yield the corresponding N-arylhydroxylamine.

Furthermore, treatment of aromatic nitro compounds with strong reducing agents like LiAlH₄ can sometimes lead to condensation products, such as azo compounds, rather than the primary amine. masterorganicchemistry.com

Reactions of the Methoxy (B1213986) Group (-OCH₃)

The 4-methoxy group is an aryl methyl ether. The most significant reaction of this functional group is its cleavage to the corresponding phenol (B47542) (a hydroxyl group). This demethylation is an important transformation, as it unmasks a phenolic hydroxyl group that can be used for further functionalization.

This ether cleavage is typically accomplished by treatment with strong protic acids or Lewis acids. A common and effective method involves refluxing the compound with a strong acid like hydrobromic acid (HBr), often in acetic acid. niscpr.res.in Boron tribromide (BBr₃) is another powerful reagent for cleaving aryl methyl ethers, which works at lower temperatures. The reaction mechanism involves the coordination of the Lewis acidic boron to the ether oxygen, followed by a nucleophilic attack by the bromide ion on the methyl group, leading to the cleavage of the C-O bond.

| Reagent | Typical Conditions | Mechanism Notes |

|---|---|---|

| Hydrobromic Acid (HBr) | Reflux in Acetic Acid or water | Protonation of ether oxygen followed by SN2 attack by Br⁻ on the methyl group. niscpr.res.in |

| Boron Tribromide (BBr₃) | CH₂Cl₂, -78 °C to Room Temp | Lewis acid coordination to ether oxygen, followed by bromide attack on the methyl group. |

| Pyridine Hydrochloride | High temperature melt (~200 °C) | Classic method (Zeisel-Prey ether cleavage). wikipedia.org |

Demethylation and Substitution Reactions

The methoxy group and the active methylene position of the indanone ring are primary sites for demethylation and substitution reactions, respectively.

Demethylation: The ether linkage of the 4-methoxy group can be cleaved under acidic conditions to yield the corresponding phenol. This O-demethylation reaction is typically achieved using strong acids such as hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃). chem-station.com The mechanism involves the initial protonation of the ether oxygen, making it a better leaving group. chem-station.com This is followed by a nucleophilic attack (Sₙ2) on the methyl group by a bromide ion. chem-station.comrsc.org The rate of this reaction is influenced by the electronic properties of the aromatic ring; electron-donating groups can increase the electron density on the ring and facilitate the initial protonation step. rsc.org However, the presence of the strongly deactivating nitro and carbonyl groups in 1H-Inden-1-one, 2,3-dihydro-4-methoxy-7-nitro- would decrease the electron density of the ring, likely rendering the demethylation process more challenging compared to simpler methoxy-substituted aromatics.

Substitution at the C2 Position: The carbon atom alpha to the carbonyl group (C2) in the indanone ring is an active methylene position. The protons on this carbon are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in various substitution and condensation reactions. For instance, in reactions analogous to those of other 1-indanone derivatives, this position can undergo aldol-type condensation with aldehydes, such as benzaldehyde, to form 2-benzylidene derivatives. nih.gov

Influence on Aromatic Ring Reactivity

The reactivity of the benzene (B151609) ring portion of the molecule towards electrophilic attack is significantly influenced by the combined electronic effects of the methoxy, nitro, and carbonyl substituents. These groups can either activate (increase reactivity) or deactivate (decrease reactivity) the ring.

Methoxy Group (-OCH₃): Located at the C4 position, the methoxy group is a strong activating group. Through its positive resonance effect (+R), it donates lone-pair electrons to the aromatic π-system, thereby increasing the ring's electron density and making it more nucleophilic. libretexts.org This effect stabilizes the carbocation intermediate formed during electrophilic attack. libretexts.org

Nitro Group (-NO₂): Positioned at C7, the nitro group is a powerful deactivating group. It strongly withdraws electron density from the ring through both a negative inductive effect (-I) and a negative resonance effect (-R). libretexts.org This reduction in electron density makes the ring less susceptible to attack by electrophiles. msu.edu

Carbonyl Group (C=O): As part of the fused cyclopentanone (B42830) ring, the carbonyl group also acts as a deactivating group via its electron-withdrawing inductive and resonance effects.

| Substituent | Position | Electronic Effect | Influence on Reactivity |

|---|---|---|---|

| -OCH₃ (Methoxy) | C4 | +R, -I (Resonance Donating) | Activating |

| -NO₂ (Nitro) | C7 | -R, -I (Resonance Withdrawing) | Deactivating |

| -C=O (Carbonyl) | C1 | -R, -I (Resonance Withdrawing) | Deactivating |

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring

The -OCH₃ group at C4 is an ortho, para-director. It directs incoming electrophiles to positions C5 (ortho) and C7 (para).

The -NO₂ group at C7 is a meta-director, directing electrophiles to positions C5 and C9 (C9 is on the five-membered ring).

The -C=O group is also a meta-director, directing towards C6 and C4.

The directing effects show a strong confluence towards the C5 position. The C7 position is already substituted, and the C4 position is blocked. The C6 position is only weakly favored by the carbonyl group. Therefore, the C5 position is the most probable site for electrophilic attack, should the reaction proceed. The mechanism follows the standard pathway for EAS: generation of a strong electrophile, attack on the aromatic ring to form a resonance-stabilized carbocation intermediate (the arenium ion), and subsequent loss of a proton to restore aromaticity. byjus.comdalalinstitute.com

| Substituent | Position | Directing Influence | Favored Positions |

|---|---|---|---|

| -OCH₃ | C4 | ortho, para | C5, C7 |

| -NO₂ | C7 | meta | C5 |

| -C=O | C1 | meta | C6 |

| Predicted Site of Substitution | C5 |

Nucleophilic Aromatic Substitution (SNAr): The presence of strong electron-withdrawing groups, such as the nitro group, activates an aromatic ring towards nucleophilic substitution. libretexts.org For SNAr to occur, there must typically be a good leaving group (like a halide) on the ring. libretexts.org In 1H-Inden-1-one, 2,3-dihydro-4-methoxy-7-nitro-, while no halide is present, a sufficiently strong nucleophile might displace the methoxy group. The reaction proceeds via a two-step addition-elimination mechanism. nih.gov The nucleophile first attacks the electron-deficient ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. ntu.edu.sg The stability of this intermediate is crucial, and the negative charge is effectively delocalized by the ortho and para electron-withdrawing groups. libretexts.orglibretexts.org In this molecule, both the C7-nitro group and the C1-carbonyl group would help stabilize the negative charge of the Meisenheimer intermediate, making an SNAr reaction plausible.

Ring Modification Reactions (e.g., Rearrangements, Ring-Opening)

The fused-ring structure of the indanone core can undergo several types of modification reactions that lead to rearrangements, ring-opening, or ring expansion.

Rearrangements: The indanone framework can be susceptible to various molecular rearrangements. For example, the oxime derivative of an indanone could potentially undergo a Beckmann rearrangement under acidic conditions, which would transform the five-membered ring into a six-membered lactam. nih.gov However, studies on related methoxyindanones have shown this reaction can lead to unexpected products. nih.gov More complex transformations, such as the Wagner-Meerwein rearrangement, can occur in cationic intermediates derived from indanone precursors. nih.gov

Ring Expansion and Opening: 1-Indanones are versatile substrates for ring expansion reactions, providing access to larger carbocyclic systems. scispace.comrsc.org

Transition-Metal Catalyzed Expansion: Rhodium-catalyzed reactions can facilitate the insertion of ethylene (B1197577) or internal alkynes into the C1-C2 bond of the indanone, expanding the five-membered ring to a seven-membered benzocycloheptenone skeleton. rsc.orgresearchgate.net

Expansion to Naphthols: A two-step protocol involving the formation of a silyl (B83357) enol ether followed by reaction with a halogenating agent can convert 1-indanones into 2-halo-1-naphthols, effectively expanding the five-membered ring into a second six-membered aromatic ring. nih.gov

Retro-Nazarov Reaction: The Nazarov cyclization is a key reaction for synthesizing cyclopentenones and, by extension, indanones. nih.govd-nb.info The reverse reaction, a retro-Nazarov reaction, represents a potential ring-opening pathway for the five-membered ring under specific conditions, which would cleave the carbocyclic structure. wikipedia.org

Studies of Reaction Intermediates and Transition States

The mechanisms of the reactions described above proceed through distinct and often well-characterized intermediates and transition states.

Arenium Ion (EAS): In electrophilic aromatic substitution, the key intermediate is the arenium ion, or sigma complex. byjus.com This is a cyclohexadienyl cation where the aromaticity of the benzene ring is temporarily broken. dalalinstitute.com The stability of this cation, and thus the energy of the transition state leading to it, determines the reaction rate. For 1H-Inden-1-one, 2,3-dihydro-4-methoxy-7-nitro-, the resonance structures of the arenium ion would show how the positive charge is delocalized across the ring and influenced by the substituents. The electron-donating methoxy group helps to stabilize the positive charge, while the nitro and carbonyl groups would destabilize it. libretexts.org

Meisenheimer Complex (SNAr): The critical intermediate in nucleophilic aromatic substitution is the Meisenheimer complex. ntu.edu.sg This is a negatively charged, dearomatized cyclohexadienyl anion. nih.gov Its stability is paramount for the reaction to proceed. The negative charge is delocalized onto the electron-withdrawing groups at the ortho and para positions. In the target molecule, the nitro and carbonyl groups would effectively stabilize this anionic intermediate through resonance. libretexts.org

Cationic Intermediates in Rearrangements: Ring modification reactions often involve cationic intermediates. For instance, the Nazarov cyclization, which is mechanistically related to indanone synthesis, proceeds through a pentadienyl cation that undergoes a 4π-electrocyclic ring closure to form an oxyallyl cation. wikipedia.orgillinois.eduorganic-chemistry.org These types of intermediates could also be involved in potential ring-opening or rearrangement pathways of the indanone itself.

| Reaction Type | Key Intermediate | Stabilizing/Destabilizing Factors |

|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Arenium Ion (Sigma Complex) | Stabilized by -OCH₃; Destabilized by -NO₂ and -C=O |

| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer Complex | Stabilized by -NO₂ and -C=O |

| Nazarov-type/Ring Expansion | Pentadienyl/Oxyallyl Cations | Influenced by all ring substituents |

Advanced Spectroscopic Characterization and Structural Elucidation of 1h Inden 1 One, 2,3 Dihydro 4 Methoxy 7 Nitro and Its Derivatives

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. For 1H-Inden-1-one, 2,3-dihydro-4-methoxy-7-nitro- (C₁₀H₉NO₄), the expected exact mass of the molecular ion [M+H]⁺ can be calculated and compared with the experimental value to confirm its molecular formula.

The fragmentation pattern observed in the mass spectrum provides critical information about the molecule's structure. Aromatic nitro compounds exhibit characteristic fragmentation pathways. miamioh.edu The fragmentation of 1H-Inden-1-one, 2,3-dihydro-4-methoxy-7-nitro- is expected to proceed through several key losses:

Loss of NO₂: A common fragmentation for nitroaromatic compounds is the cleavage of the C-N bond, resulting in the loss of a nitro radical (•NO₂, 46 Da).

Loss of NO: Rearrangement can lead to the loss of nitric oxide (NO, 30 Da), often followed by the loss of a carbonyl group.

Loss of Methoxy (B1213986) Group: Fragmentation can occur via the loss of a methyl radical (•CH₃, 15 Da) or a methoxy radical (•OCH₃, 31 Da).

Loss of Carbonyl Group: The expulsion of carbon monoxide (CO, 28 Da) from the indanone ring is another expected fragmentation pathway.

These fragmentation patterns, summarized in the table below, allow for the systematic piecing together of the molecule's structural components.

Table 1: Predicted HRMS Fragmentation Data for 1H-Inden-1-one, 2,3-dihydro-4-methoxy-7-nitro-

| Fragment Ion | Description |

|---|---|

| [M]⁺ | Molecular Ion |

| [M-NO₂]⁺ | Loss of the nitro group |

| [M-NO]⁺ | Loss of nitric oxide |

| [M-CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| [M-CO]⁺ | Loss of the carbonyl group |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. uobasrah.edu.iq A combination of 1D and 2D NMR experiments provides information on the proton and carbon environments, their connectivity, and spatial relationships.

The ¹H NMR spectrum provides information about the chemical environment and number of different types of protons. For 1H-Inden-1-one, 2,3-dihydro-4-methoxy-7-nitro-, the spectrum is expected to show distinct signals for the aliphatic, aromatic, and methoxy protons. The electron-donating methoxy group and the electron-withdrawing nitro group will significantly influence the chemical shifts of the aromatic protons. preprints.org

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons. bhu.ac.in

Table 2: Predicted ¹H NMR Chemical Shifts for 1H-Inden-1-one, 2,3-dihydro-4-methoxy-7-nitro-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 (CH₂) | ~2.7-2.9 | Triplet |

| H-3 (CH₂) | ~3.1-3.3 | Triplet |

| H-5 | ~7.2-7.4 | Doublet |

| H-6 | ~7.6-7.8 | Doublet |

Table 3: Predicted ¹³C NMR Chemical Shifts for 1H-Inden-1-one, 2,3-dihydro-4-methoxy-7-nitro-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C=O) | ~195-205 |

| C-2 (CH₂) | ~25-30 |

| C-3 (CH₂) | ~35-40 |

| C-4 (C-OCH₃) | ~155-160 |

| C-5 (CH) | ~115-120 |

| C-6 (CH) | ~125-130 |

| C-7 (C-NO₂) | ~145-150 |

| C-3a (Quaternary) | ~130-135 |

| C-7a (Quaternary) | ~150-155 |

Two-dimensional NMR experiments are crucial for establishing the complete molecular structure by revealing correlations between different nuclei. tamu.eduutah.edu

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For the target molecule, a cross-peak between the triplets corresponding to the H-2 and H-3 methylene (B1212753) groups would be expected, confirming their adjacent positions. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons (C-2, C-3, C-5, C-6, and the methoxy carbon).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). Key expected correlations would include the H-2 and H-3 protons to the carbonyl carbon (C-1), the aromatic protons (H-5, H-6) to adjacent aromatic and quaternary carbons, and the methoxy protons to the C-4 carbon. libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, even if they are not directly connected through bonds. A NOESY spectrum could show a correlation between the methoxy protons and the aromatic proton at C-5, providing further confirmation of the substituent placement.

Solid-state NMR (SSNMR) provides detailed information about the structure, dynamics, and packing of molecules in the solid state. emory.edumst.edu Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, SSNMR spectra are influenced by these orientation-dependent interactions. emory.edu Techniques like Magic Angle Spinning (MAS) are used to obtain higher resolution spectra. mst.edu

For 1H-Inden-1-one, 2,3-dihydro-4-methoxy-7-nitro-, SSNMR could be used to:

Identify Polymorphs: Different crystalline forms (polymorphs) of the compound would yield distinct SSNMR spectra due to differences in their crystal packing and molecular conformations.

Characterize Amorphous Content: SSNMR can quantify the ratio of crystalline to amorphous material in a solid sample.

Probe Intermolecular Interactions: SSNMR can provide insights into intermolecular interactions, such as hydrogen bonding or π-stacking, within the crystal lattice.

Investigate Substituent Orientation: In the case of nitroaromatic compounds, SSNMR can be sensitive to the orientation and potential disorder of the nitro group within the crystal structure. ubc.ca

X-ray Crystallography for Absolute Configuration and Crystal Structure Analysis

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.com This technique provides precise data on bond lengths, bond angles, and torsion angles, allowing for the absolute confirmation of the molecular structure.

For 1H-Inden-1-one, 2,3-dihydro-4-methoxy-7-nitro-, an X-ray crystal structure analysis would reveal:

The planarity of the indanone ring system.

The precise bond lengths of the C=O, C-N, and C-O bonds, which can provide insight into electronic effects like resonance.

The orientation of the methoxy and nitro substituent groups relative to the aromatic ring.

The intermolecular interactions, such as π-stacking or other non-covalent interactions, that dictate the crystal packing. nih.gov

Analysis of related substituted indanone structures shows that the bicyclic system is largely planar, with some slight puckering in the five-membered ring. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. scialert.net These techniques are complementary and measure the vibrational modes of the molecule's bonds. northwestern.edu

The FT-IR and Raman spectra of 1H-Inden-1-one, 2,3-dihydro-4-methoxy-7-nitro- would be expected to show characteristic bands corresponding to its various functional groups.

Table 4: Predicted FT-IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ketone) | Stretching | 1690-1710 |

| NO₂ (Nitro) | Asymmetric Stretching | 1500-1560 |

| NO₂ (Nitro) | Symmetric Stretching | 1330-1370 |

| C-O (Aryl Ether) | Asymmetric Stretching | 1230-1270 |

| C-O (Aryl Ether) | Symmetric Stretching | 1020-1080 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-H (Aromatic) | Stretching | 3000-3100 |

The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of bands that is unique to the molecule, serving as a molecular fingerprint for identification. northwestern.edu

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Properties

The electronic absorption spectrum of 1H-Inden-1-one, 2,3-dihydro-4-methoxy-7-nitro- is expected to be influenced by the interplay of its constituent chromophores and auxochromes. The core structure is an indanone, which contains a benzene (B151609) ring fused to a five-membered ring with a carbonyl group. This aromatic ketone system itself gives rise to characteristic electronic transitions.

The presence of a methoxy group (-OCH₃) and a nitro group (-NO₂) on the benzene ring will significantly modify the absorption profile. The methoxy group, an electron-donating group, generally causes a bathochromic (red) shift in the absorption bands of aromatic compounds due to resonance effects. stackexchange.comwikipedia.org Conversely, the nitro group is a strong electron-withdrawing group and a powerful chromophore that can introduce its own absorption bands and also influence the transitions of the parent molecule. iu.edu

The UV-Vis spectrum is therefore anticipated to display bands corresponding to π→π* transitions, associated with the aromatic system, and a weaker n→π* transition originating from the non-bonding electrons of the carbonyl oxygen. masterorganicchemistry.com The π→π* transitions are typically more intense and occur at shorter wavelengths, while the n→π* transition is found at longer wavelengths. The combination of the electron-donating methoxy group and the electron-withdrawing nitro group on the aromatic ring is likely to create a charge-transfer (CT) band, which could lead to a significant red shift in the absorption spectrum, extending it into the visible region. For instance, nitro-substituted aromatic carbonyl compounds are known to have complex UV absorption spectra. rsc.org

Regarding its photophysical properties, the fluorescence of 1H-Inden-1-one, 2,3-dihydro-4-methoxy-7-nitro- is expected to be weak or negligible. Nitroaromatic compounds are notoriously poor fluorophores. springernature.com The nitro group often provides an efficient pathway for non-radiative decay of the excited state, such as through intersystem crossing to the triplet state, which quenches fluorescence. springernature.com While some specially designed nitroaromatics can exhibit fluorescence, particularly in non-polar solvents, it is not a common characteristic. springernature.com The presence of the electron-rich methoxy group in conjugation with the nitro group could potentially modulate these properties, but significant fluorescence would be unexpected. The primary deactivation pathway for the excited state is more likely to be non-radiative.

Table 1: Predicted Electronic Absorption Data for 1H-Inden-1-one, 2,3-dihydro-4-methoxy-7-nitro- Based on Analogous Structures

| Transition Type | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, M⁻¹cm⁻¹) | Notes |

| n→π | ~300-350 | Low | Characteristic of the carbonyl group, often weak. masterorganicchemistry.com |

| π→π | ~250-300 | High | Associated with the substituted aromatic ring. |

| Charge-Transfer | >350 | Moderate to High | Arising from the donor-acceptor system (methoxy-nitro). |

This table is illustrative and presents predicted values based on the analysis of structurally similar compounds. Experimental verification is required for precise data.

Table 2: Predicted Photophysical Properties for 1H-Inden-1-one, 2,3-dihydro-4-methoxy-7-nitro-

| Property | Predicted Value | Rationale |

| Fluorescence Quantum Yield (ΦF) | Very Low (<0.01) | Efficient fluorescence quenching is characteristic of nitroaromatic compounds. springernature.commdpi.com |

| Fluorescence Lifetime (τ) | Short | Non-radiative decay pathways are expected to dominate. |

| Emission Wavelength (λem) | Not Applicable | Significant fluorescence emission is not anticipated. |

This table is illustrative and presents predicted values based on the known properties of nitroaromatic compounds. Experimental measurement is necessary to confirm these characteristics.

Chiroptical Spectroscopy (Circular Dichroism/Optical Rotatory Dispersion) for Stereochemical Assignment (if chiral derivatives are formed)

Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable for the stereochemical analysis of chiral molecules. These methods measure the differential interaction of left and right circularly polarized light with a chiral sample. jasco-global.com While 1H-Inden-1-one, 2,3-dihydro-4-methoxy-7-nitro- is itself achiral, chiral derivatives could be synthesized, for instance, by introducing a substituent at the C-2 or C-3 position of the indanone ring. In such cases, CD and ORD spectroscopy would be powerful tools for assigning the absolute configuration of the newly formed stereocenter(s).

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light (Δε = εL - εR). A CD spectrum is a plot of this difference against wavelength. Chiral molecules exhibit characteristic CD signals, known as Cotton effects, in the region of their UV-Vis absorption bands. The sign of the Cotton effect (positive or negative) is directly related to the stereochemistry of the molecule. For chiral ketones, empirical rules like the Octant Rule have been developed to predict the sign of the n→π* Cotton effect based on the spatial arrangement of substituents relative to the carbonyl chromophore. vlabs.ac.inupenn.edu

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of optical rotation as a function of wavelength. vlabs.ac.in An ORD curve that shows a peak and a trough in the vicinity of an absorption band is also known as a Cotton effect. The shape and sign of the Cotton effect curve in ORD are related to the CD spectrum and can similarly be used for stereochemical assignments.

If a chiral derivative of 1H-Inden-1-one, 2,3-dihydro-4-methoxy-7-nitro- were to be synthesized, its CD spectrum would be expected to show a Cotton effect corresponding to the n→π* transition of the carbonyl group. The sign of this Cotton effect would provide crucial information about the absolute configuration of the chiral center. For example, the synthesis of both enantiomers of a chiral derivative would result in mirror-image CD spectra, which is a definitive confirmation of their enantiomeric relationship. chiralabsxl.com

Table 3: Illustrative Data from Chiroptical Analysis of a Hypothetical Chiral Derivative

| Hypothetical Chiral Derivative | Spectroscopic Technique | λ of Cotton Effect (nm) | Sign of Cotton Effect | Application |

| (R)-2-methyl-1H-inden-1-one, 2,3-dihydro-4-methoxy-7-nitro- | CD | ~330 | Positive (predicted) | Assignment of absolute configuration at C-2. |

| (S)-2-methyl-1H-inden-1-one, 2,3-dihydro-4-methoxy-7-nitro- | CD | ~330 | Negative (predicted) | Confirmation of the opposite enantiomer. |

| Racemic mixture | CD | N/A | No signal | Verification of a 1:1 mixture of enantiomers. |

This table is a hypothetical illustration of how chiroptical data could be used for stereochemical assignment. The sign of the Cotton effect would need to be determined experimentally or through computational modeling.

Computational and Theoretical Investigations of 1h Inden 1 One, 2,3 Dihydro 4 Methoxy 7 Nitro

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular structure, energy, and reactivity.

Density Functional Theory (DFT) for Electronic Structure, Bonding, and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful and widely used computational method that determines the electronic structure of a molecule by modeling its electron density. stackexchange.comgoogle.com For a molecule like 1H-Inden-1-one, 2,3-dihydro-4-methoxy-7-nitro-, a DFT approach, commonly using a functional such as B3LYP with a basis set like 6-311G(d,p), would be employed for geometry optimization. researchgate.netresearcher.life This process systematically alters the positions of the atoms to find the lowest energy conformation, which represents the molecule's most stable three-dimensional structure. stackexchange.comresearchgate.net

Upon optimization, a wealth of data is generated. Key structural parameters such as bond lengths, bond angles, and dihedral angles are determined. researchgate.net These parameters provide precise insights into the molecular architecture, including the planarity of the fused ring system and the orientation of the methoxy (B1213986) and nitro substituents.

Furthermore, DFT calculations elucidate the electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more polarizable and reactive. researchgate.net Analysis of the molecular electrostatic potential (MEP) surface would reveal the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions. For this compound, negative potential would be expected around the oxygen atoms of the carbonyl and nitro groups.

Table 1: Illustrative Predicted Geometrical Parameters for 1H-Inden-1-one, 2,3-dihydro-4-methoxy-7-nitro- from a DFT B3LYP/6-311G(d,p) Calculation This table presents expected values based on calculations of similar molecules and is for illustrative purposes.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | ~1.23 Å |

| Bond Length | N-O (nitro) | ~1.22 Å |

| Bond Length | CAr-N (nitro) | ~1.48 Å |

| Bond Length | CAr-O (methoxy) | ~1.36 Å |

| Bond Angle | O-N-O (nitro) | ~125° |

| Dihedral Angle | CAr-CAr-O-CMe (methoxy) | ~0° or ~180° (planar) |

Ab Initio Methods for High-Accuracy Energetic Predictions

Ab initio methods are a class of quantum chemistry calculations that derive results directly from theoretical principles without the inclusion of experimental data. wikipedia.org While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) provide higher accuracy for energetic properties. wikipedia.org

For 1H-Inden-1-one, 2,3-dihydro-4-methoxy-7-nitro-, these high-level calculations would be invaluable for determining precise thermochemical data. nist.gov A primary application is the calculation of the gas-phase enthalpy of formation (ΔfH°). nih.gov This is typically achieved by calculating the total atomization energy of the molecule and combining it with the known experimental enthalpies of formation of the constituent atoms. nist.gov Such data is essential for understanding the molecule's thermodynamic stability. While full geometry optimization with these methods can be resource-intensive, a common strategy involves performing single-point energy calculations on geometries previously optimized at a less expensive level, such as DFT. rsc.org

Prediction and Correlation of Spectroscopic Parameters

Computational methods are instrumental in predicting and interpreting spectroscopic data, providing a direct link between the calculated molecular structure and experimental observations.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. The most common approach is the Gauge-Including Atomic Orbital (GIAO) method, typically performed at a level like B3LYP/6-311+G(2d,p). nih.govresearchgate.netmdpi.com

The calculation provides theoretical magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. imist.ma The predicted shifts are highly sensitive to the electronic environment of each nucleus. For the title compound, calculations would differentiate the aromatic protons from the aliphatic protons of the dihydroindenone core. The electron-withdrawing effect of the nitro group and the electron-donating effect of the methoxy group would cause predictable downfield and upfield shifts, respectively, for adjacent protons on the aromatic ring. Such predictions are crucial for assigning complex experimental spectra and confirming the molecular structure. researchgate.netmdpi.com

Table 2: Illustrative Predicted ¹H NMR Chemical Shifts (δ, ppm) for 1H-Inden-1-one, 2,3-dihydro-4-methoxy-7-nitro- This table presents expected values based on GIAO-DFT calculations and is for illustrative purposes.

| Proton(s) | Approximate Predicted Shift (ppm) | Rationale |

|---|---|---|

| H5, H6 (Aromatic) | 7.0 - 7.8 | Aromatic protons, influenced by adjacent electron-donating/withdrawing groups. |

| -OCH3 (Methoxy) | ~3.9 | Typical shift for a methoxy group on an aromatic ring. |

| H2 (Methylene) | ~2.7 | Aliphatic protons adjacent to a carbonyl group (α-position). |

| H3 (Methylene) | ~3.1 | Aliphatic protons adjacent to an aromatic ring (benzylic position). |

Simulated Vibrational (IR, Raman) and Electronic (UV-Vis) Spectra

DFT calculations are also used to simulate vibrational spectra (Infrared and Raman). capes.gov.br A frequency calculation performed on the optimized geometry yields the harmonic vibrational frequencies and their corresponding intensities. researchgate.net These frequencies correspond to specific molecular motions, such as C=O stretching, N-O symmetric and asymmetric stretching, C-H stretching, and aromatic ring vibrations. Although calculated frequencies are often systematically higher than experimental values, they can be corrected using empirical scaling factors (e.g., ~0.967 for B3LYP/6-311+G(d,p)) to achieve excellent agreement with experimental data. researchgate.netnih.govnih.gov This allows for confident assignment of every band in the experimental IR and Raman spectra. researchgate.net

Electronic spectra, such as UV-Vis, are simulated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. springerprofessional.de The results provide the maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the position and intensity of peaks in the UV-Vis spectrum. For 1H-Inden-1-one, 2,3-dihydro-4-methoxy-7-nitro-, TD-DFT would predict transitions associated with the π→π* and n→π* excitations within the conjugated aromatic system, which is influenced by the auxochromic methoxy group and the chromophoric nitro and carbonyl groups. qnl.qa

Table 3: Illustrative Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups This table presents expected values from a scaled B3LYP/6-311G(d,p) calculation and is for illustrative purposes.

| Vibrational Mode | Approximate Predicted Frequency (cm⁻¹) |

|---|---|

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C-H Stretch (Aliphatic) | 3000 - 2850 |

| C=O Stretch | 1710 - 1690 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

| NO2 Asymmetric Stretch | 1550 - 1520 |

| NO2 Symmetric Stretch | 1360 - 1330 |

Conformational Analysis and Energy Landscapes

While the fused ring system of 1H-Inden-1-one, 2,3-dihydro-4-methoxy-7-nitro- is largely rigid, conformational flexibility exists, primarily concerning the rotation of the methoxy group's methyl moiety around the CAr-O bond. nih.gov A conformational analysis would map the potential energy surface (PES) associated with this rotation.

This is typically done by performing a "rigid" or "relaxed" PES scan, where the dihedral angle (CAr-CAr-O-CH₃) is systematically varied (e.g., in 10° or 15° increments from 0° to 360°), and the energy is calculated at each step. ufms.br A relaxed scan, which allows the rest of the molecule to re-optimize at each step, provides a more accurate energy landscape. The resulting plot of energy versus dihedral angle reveals the rotational barriers and identifies the lowest-energy (most stable) conformers. ufms.brhhu.de For an aromatic methoxy group, the most stable conformations are typically those where the methyl group is planar with the aromatic ring, maximizing conjugation of the oxygen lone pairs with the π-system. researchgate.netresearchgate.net The presence of the adjacent nitro group may introduce steric or electronic effects that favor one planar conformer over the other. ufms.br

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules and the influence of the surrounding environment, such as solvents. openaccessjournals.comchemrxiv.org For a compound like 1H-Inden-1-one, 2,3-dihydro-4-methoxy-7-nitro-, MD simulations could provide detailed insights into how different solvents affect its conformational flexibility, solvation structure, and intermolecular interactions.

In a typical MD simulation, the molecule of interest is placed in a simulation box filled with a chosen solvent, and the system's evolution over time is calculated by solving Newton's equations of motion for every atom. This allows researchers to observe how the solvent molecules arrange themselves around the solute and how the solute's structure and dynamics are influenced by these interactions. chemrxiv.org For instance, simulations could reveal the formation of specific hydrogen bonds between the nitro or methoxy groups of the indenone derivative and protic solvents, or the nature of non-polar interactions in aprotic solvents.

Hypothetical Research Findings:

While specific MD studies on 1H-Inden-1-one, 2,3-dihydro-4-methoxy-7-nitro- are not available in the public domain, a hypothetical study could investigate its behavior in a polar protic solvent (like methanol) and a non-polar aprotic solvent (like cyclohexane). The simulations could track key structural parameters, such as the dihedral angles of the methoxy group or the planarity of the indenone ring system, to understand how the solvent environment modulates the molecule's conformational landscape. The radial distribution function (RDF) between specific atoms of the indenone derivative and solvent molecules could also be calculated to quantify the solvation shell structure.

Table 1: Hypothetical Radial Distribution Function (RDF) Peak Distances for 1H-Inden-1-one, 2,3-dihydro-4-methoxy-7-nitro- in Different Solvents

| Interacting Atoms | Methanol (B129727) (Å) | Cyclohexane (B81311) (Å) |

| Carbonyl Oxygen - Solvent Hydrogen | 2.1 | N/A |

| Nitro Oxygen - Solvent Hydrogen | 2.3 | N/A |

| Methoxy Oxygen - Solvent Hydrogen | 2.5 | N/A |

| Aromatic Ring - Solvent Carbon | 3.5 | 3.8 |

This hypothetical data illustrates how a polar solvent like methanol would be expected to form close interactions with the polar functional groups of the molecule, while a non-polar solvent like cyclohexane would interact more broadly with the aromatic ring.

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling, particularly using quantum mechanics (QM) methods like Density Functional Theory (DFT), is instrumental in elucidating reaction mechanisms and characterizing transition states. researchgate.netrsc.org For 1H-Inden-1-one, 2,3-dihydro-4-methoxy-7-nitro-, computational modeling could be employed to study its reactivity in various chemical transformations, such as reduction of the nitro group, nucleophilic addition to the carbonyl group, or electrophilic substitution on the aromatic ring.

These calculations can map out the potential energy surface of a reaction, identifying the lowest energy pathway from reactants to products. This involves locating the geometries and energies of all stationary points, including reactants, products, intermediates, and transition states. The transition state, being the highest energy point along the reaction coordinate, is of particular interest as its energy determines the activation barrier and thus the reaction rate.

Hypothetical Research Findings:

A computational study on the reduction of the nitro group in 1H-Inden-1-one, 2,3-dihydro-4-methoxy-7-nitro- could, for example, investigate different possible mechanisms (e.g., direct reduction versus a stepwise process involving nitroso and hydroxylamine (B1172632) intermediates). DFT calculations could be used to determine the activation energies for each step in the proposed mechanisms, thereby identifying the most likely reaction pathway.

Table 2: Hypothetical Calculated Activation Energies (in kcal/mol) for the Stepwise Reduction of the Nitro Group

| Reaction Step | Catalyst A | Catalyst B |

| R-NO₂ → R-NO | 25.3 | 20.1 |

| R-NO → R-NHOH | 18.7 | 15.4 |

| R-NHOH → R-NH₂ | 22.1 | 19.8 |

This hypothetical data suggests that Catalyst B would be more efficient for this transformation due to the lower activation barriers for each step of the reduction process.

Quantitative Structure-Property Relationship (QSPR) Studies for Non-Biological Properties (e.g., optical, catalytic)

Quantitative Structure-Property Relationship (QSPR) is a computational method that aims to correlate the structural features of molecules with their physical, chemical, or in this case, non-biological properties. nih.gov For 1H-Inden-1-one, 2,3-dihydro-4-methoxy-7-nitro-, a QSPR model could be developed to predict properties like its absorption maximum in UV-Vis spectroscopy, its redox potential, or its potential as a catalyst in certain reactions.

To build a QSPR model, a dataset of molecules with known property values is required. For each molecule, a set of molecular descriptors (numerical values that encode different aspects of the molecular structure) is calculated. Statistical methods are then used to find a mathematical equation that relates the descriptors to the property of interest. This equation can then be used to predict the property for new, untested molecules.

Hypothetical Research Findings:

A hypothetical QSPR study could aim to predict the wavelength of maximum absorption (λmax) for a series of substituted indenone derivatives, including 1H-Inden-1-one, 2,3-dihydro-4-methoxy-7-nitro-. The model might use descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dipole moment, and molecular polarizability.

Table 3: Hypothetical QSPR Model for Predicting λmax

| Descriptor | Coefficient |

| HOMO-LUMO Gap (eV) | -25.8 |

| Dipole Moment (Debye) | +12.3 |

| Polarizability (ų) | +5.7 |

| Model Equation: | λmax (nm) = 450 - 25.8 * (HOMO-LUMO Gap) + 12.3 * (Dipole Moment) + 5.7 * (Polarizability) |

This hypothetical model would allow for the rapid prediction of the absorption wavelength for new indenone derivatives based on their calculated molecular descriptors, guiding the design of new molecules with specific optical properties.

Derivatization and Analog Synthesis Based on the 1h Inden 1 One, 2,3 Dihydro 4 Methoxy 7 Nitro Scaffold

Synthesis of Diversified Indanone Derivatives through Strategic Functionalization

The strategic functionalization of the 1H-Inden-1-one, 2,3-dihydro-4-methoxy-7-nitro- scaffold can be approached by targeting its three main reactive zones: the aromatic ring, the carbonyl group, and the α-methylene carbon. A variety of synthetic methods, including classic intramolecular Friedel–Crafts acylations and modern cross-coupling reactions, have been employed to create diverse indanone derivatives. beilstein-journals.orgnih.govresearchgate.net

Aromatic Ring Functionalization: The existing methoxy (B1213986) and nitro groups heavily influence the reactivity of the benzene (B151609) ring. The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution, while the methoxy group is a strong activating group and an ortho-, para-director. Their positions at C4 and C7 leave the C5 and C6 positions as primary targets for substitution.

Reduction of the Nitro Group: The 7-nitro group can be readily reduced to a 7-amino group using standard conditions (e.g., SnCl₂, H₂, Pd/C). This amino group serves as a versatile handle for further derivatization, such as diazotization followed by Sandmeyer reactions to introduce a range of substituents (e.g., -Cl, -Br, -CN, -OH), or acylation/sulfonylation to form amides and sulfonamides.

Nucleophilic Aromatic Substitution (SNAr): While less common, the electron-withdrawing nitro group can activate the ring towards nucleophilic attack, potentially allowing for the displacement of a suitable leaving group if one were introduced.

Carbonyl Group and α-Methylene Carbon Modifications: The ketone at C1 and the adjacent methylene (B1212753) group at C2 are key sites for building molecular complexity.

Condensation Reactions: Aldol (B89426) condensation of the indanone with various aromatic aldehydes (Claisen-Schmidt condensation) at the C2 position can yield a series of 2-benzylidene-1-indanone (B110557) derivatives, which are analogues of chalcones. usm.my These reactions are typically base-catalyzed.

Alkylation and Acylation: The α-protons at the C2 position can be deprotonated with a suitable base to form an enolate, which can then react with various electrophiles like alkyl halides or acyl chlorides to introduce new carbon-carbon bonds.

Synthesis of Spirocyclic Frameworks: The indanone scaffold can be used to construct more complex spirocyclic systems. For example, multicomponent reactions involving 1-indanones and other reagents can lead to the formation of spiro[indene-pyridine] or spiro[indene-truxene] structures. nih.gov

A hypothetical diversification strategy starting from 1H-Inden-1-one, 2,3-dihydro-4-methoxy-7-nitro- is outlined in the table below.

| Reaction Site | Reaction Type | Reagents/Conditions | Resulting Functional Group/Moiety | Potential for Further Diversification |

|---|---|---|---|---|

| 7-Nitro Group | Reduction | SnCl₂, HCl or H₂, Pd/C | 7-Amino (-NH₂) | Acylation, Sulfonylation, Diazotization (Sandmeyer reactions) |

| C2-Methylene | Aldol Condensation | Ar-CHO, Base (e.g., Piperidine, NaOH) | 2-Arylidene moiety | Varied aromatic aldehydes introduce diverse substituents |

| C1-Carbonyl | Wittig Reaction | Ph₃P=CHR | Exocyclic alkene | Subsequent reactions on the double bond (e.g., hydrogenation, epoxidation) |

| C1-Carbonyl | Grignard Reaction | R-MgBr | Tertiary alcohol | Dehydration to form indene (B144670) derivatives |

| Aromatic Ring (C5/C6) | Electrophilic Bromination | Br₂, FeBr₃ | Bromo-substituted aromatic ring | Suzuki or other cross-coupling reactions |

Exploration of Substituent Effects on Chemical Reactivity and Spectroscopic Signatures

The chemical reactivity and spectroscopic properties of indanone derivatives are significantly modulated by the electronic nature of the substituents on the aromatic ring. In 1H-Inden-1-one, 2,3-dihydro-4-methoxy-7-nitro-, the electron-donating methoxy (-OCH₃) group and the electron-withdrawing nitro (-NO₂) group exert opposing effects, influencing the electron density distribution across the molecule.

Effects on Chemical Reactivity:

Enolate Formation: The acidity of the α-protons at C2 is increased by the electron-withdrawing effect of the C1 carbonyl group. This effect is further amplified by the remote nitro group, facilitating the formation of the corresponding enolate under basic conditions.

Effects on Spectroscopic Signatures: Substituents cause predictable shifts in the spectroscopic data, which can be used to characterize the synthesized derivatives.